

Application Notes and Protocols: Docking Studies of Sesamolinol with Viral Protease Enzymes

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Compound of Interest

Compound Name: *Sesamolinol*

Cat. No.: *B035582*

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For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for conducting molecular docking studies of **sesamolinol**, a key lignan from sesame, with viral protease enzymes. The primary focus of the documented studies has been on the Main Protease (Mpro or 3CLpro) of SARS-CoV-2, a critical enzyme in the viral replication cycle.^{[1][2]} The information presented here is intended to guide researchers in performing similar in silico investigations to evaluate the potential of **sesamolinol** as a viral protease inhibitor.

Introduction to Sesamolinol and Viral Proteases

Sesamolinol is a natural compound found in sesame oil that has been investigated for its potential antiviral properties.^[3] Viral proteases are enzymes essential for the life cycle of many viruses.^[4] They are responsible for cleaving viral polyproteins into functional individual proteins, a crucial step in viral replication and maturation.^[4] This essential role makes them a prime target for the development of antiviral drugs.^{[4][5]} In the context of SARS-CoV-2, the Main Protease (Mpro) is a well-established target for antiviral therapeutics due to its vital role in viral replication and the absence of a close human homologue.^{[6][7]}

Quantitative Data Summary

Molecular docking studies have quantified the binding affinity of **sesamolinol** with the SARS-CoV-2 Main Protease (Mpro). The binding energy is a key metric, with more negative values indicating a more favorable and stable interaction between the ligand (**sesamolinol**) and the protein (protease).

Compound	Target Protease	PDB ID	Docking Score (kcal/mol)	Binding Energy (kJ/mol)	Reference
Sesamolinol	SARS-CoV-2 Mpro	5R7Y	-6.1	-199.110 ± 15.881	[1]
Sesamin	SARS-CoV-2 Mpro	5R7Y	-6.7	Not Reported	[1]
Sesaminol	SARS-CoV-2 Mpro	5R7Y	-6.6	Not Reported	[1]
Sesamolin	SARS-CoV-2 Mpro	5R7Y	-6.4	-211.240 ± 14.034	[1]
Carmofur (Control)	SARS-CoV-2 Mpro	5R7Y	-5.2	Not Reported	[1]

Note: The binding energy was calculated using the Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) method.

ADME and Drug-Likeness Properties

The Absorption, Distribution, Metabolism, and Excretion (ADME) properties of **sesamolinol** have been analyzed to assess its drug-likeness. These properties are crucial for the development of a successful drug candidate.

Compound	Topological Polar Surface Area (TPSA) (Å²)	Lipinski's Rule of Five	Veber's Rule
Sesamolinol	75.61	Obeys	Validates
Sesamin	55.38	Obeys	Validates
Sesaminol	75.61	Obeys	Validates
Sesamolin	64.61	Obeys	Validates

Note: The data suggests that **sesamolinol** and related compounds have favorable ADME properties for potential oral bioavailability.[\[1\]](#)

Experimental Protocols

This section provides a detailed methodology for conducting molecular docking and simulation studies of **sesamolinol** with viral proteases, based on the protocols described in the cited literature.[\[1\]](#)[\[2\]](#)

Protocol 1: Molecular Docking using AutoDock Vina

This protocol outlines the steps for performing a molecular docking study to predict the binding affinity and mode of interaction between **sesamolinol** and a viral protease.

1. Preparation of the Receptor (Viral Protease):
 - a. Obtain the 3D crystal structure of the target viral protease from the Protein Data Bank (PDB). For SARS-CoV-2 Mpro, PDB ID: 5R7Y can be used.[\[2\]](#)
 - b. Prepare the protein for docking using software such as UCSF Chimera or PyMOL. This involves:
 - i. Removing water molecules and any co-crystallized ligands.
 - ii. Adding polar hydrogens.
 - iii. Assigning Gasteiger charges.
 - c. Save the prepared protein in the PDBQT file format.
2. Preparation of the Ligand (**Sesamolinol**):
 - a. Obtain the 3D structure of **sesamolinol** from a chemical database like PubChem.
 - b. Minimize the energy of the ligand using a force field such as MMFF94.
 - c. Save the prepared ligand in the PDBQT file format.

3. Molecular Docking using AutoDock Vina (implemented in PyRx): a. Launch the PyRx virtual screening tool. b. Load the prepared receptor (protease) and ligand (**sesamolinol**) files. c. Define the binding site (grid box) on the receptor. This is typically centered on the active site of the protease. d. Run the AutoDock Vina wizard with default parameters. e. The program will generate multiple binding poses of the ligand in the receptor's active site, along with their corresponding binding affinities (in kcal/mol).

4. Analysis of Docking Results: a. Analyze the docking poses to identify the one with the lowest binding energy. b. Visualize the interactions (e.g., hydrogen bonds, hydrophobic interactions) between the ligand and the receptor using software like Discovery Studio or PyMOL.[\[1\]](#)[\[2\]](#)

Protocol 2: Molecular Dynamics (MD) Simulation

This protocol is used to evaluate the stability of the docked **sesamolinol**-protease complex over time in a simulated physiological environment.

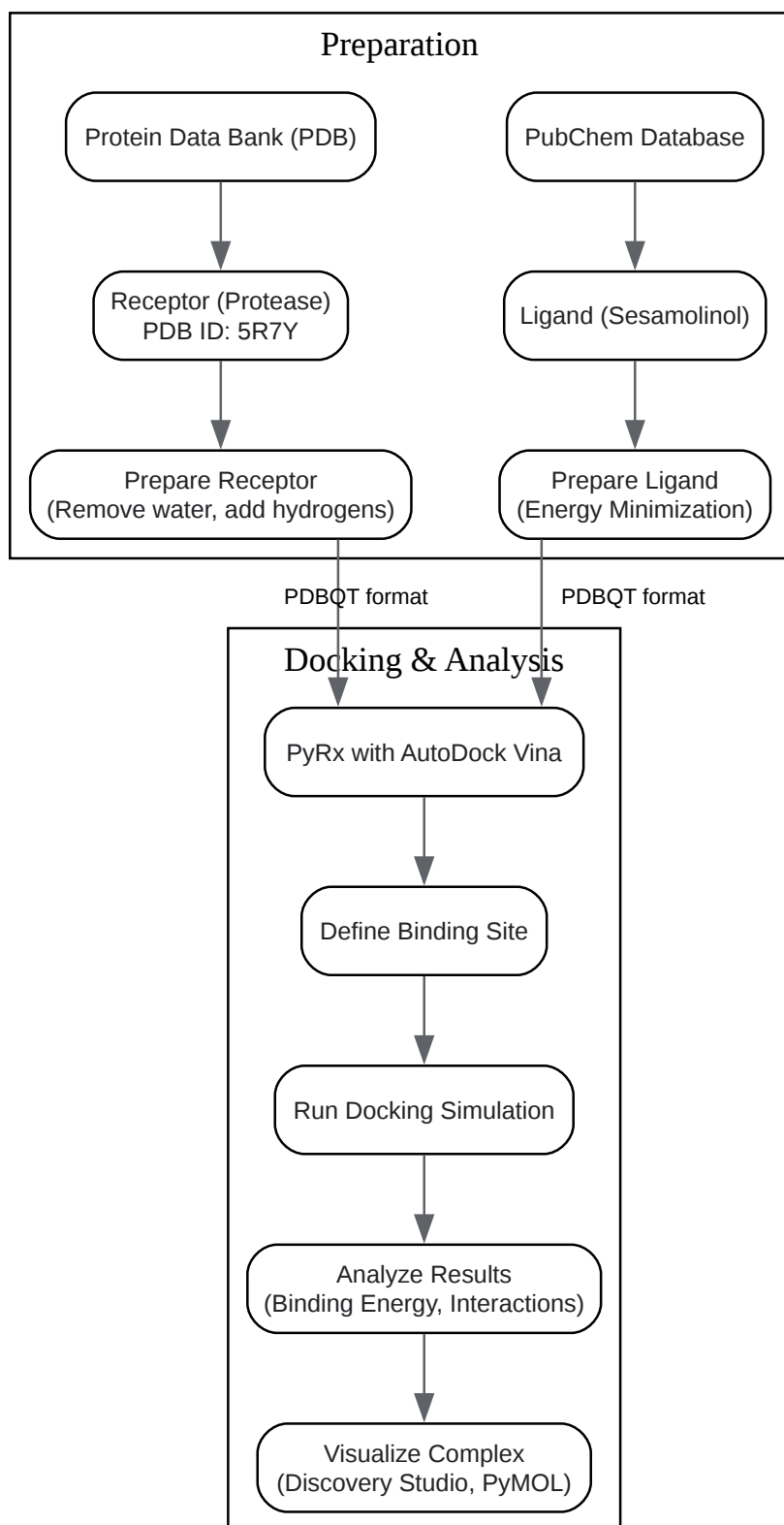
1. System Preparation: a. Use the best-docked complex from Protocol 1 as the starting structure. b. Solvate the complex in a water box (e.g., TIP3P water model). c. Neutralize the system by adding counter-ions (e.g., Na⁺ or Cl⁻).

2. MD Simulation using GROMACS: a. Perform energy minimization of the system to remove steric clashes. b. Equilibrate the system under NVT (constant number of particles, volume, and temperature) and NPT (constant number of particles, pressure, and temperature) ensembles. c. Run the production MD simulation for a significant duration (e.g., 200 nanoseconds).[\[1\]](#)

3. Trajectory Analysis: a. Analyze the MD trajectory to calculate parameters such as: i. Root Mean Square Deviation (RMSD) to assess the stability of the complex. ii. Root Mean Square Fluctuation (RMSF) to identify flexible regions of the protein. iii. Radius of Gyration (Rg) to evaluate the compactness of the complex. b. Calculate the binding free energy using methods like MM/PBSA to get a more accurate estimation of the binding affinity.[\[1\]](#)

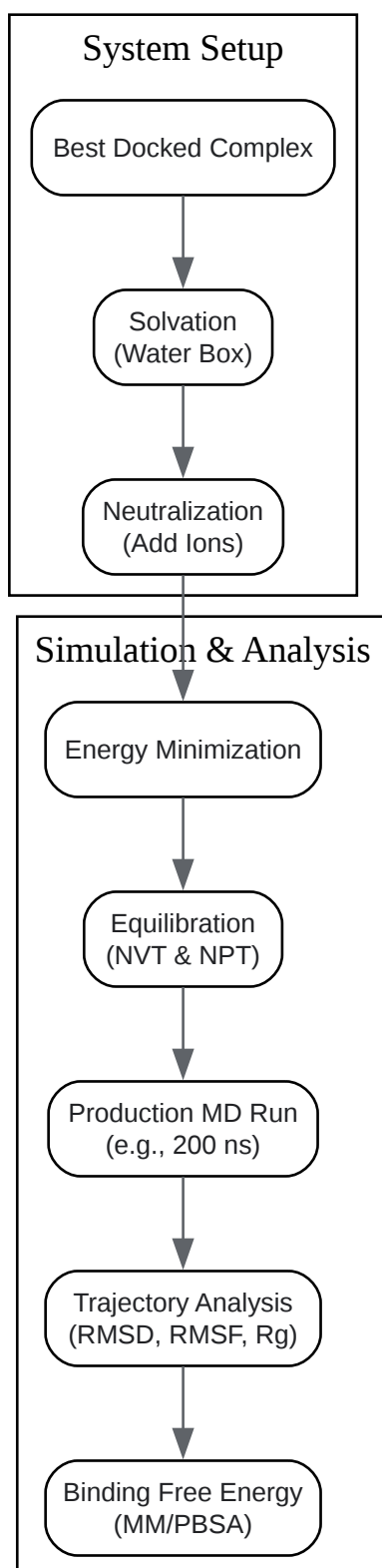
Visualizations

The following diagrams illustrate the workflow of the described protocols and the conceptual basis of viral protease inhibition.



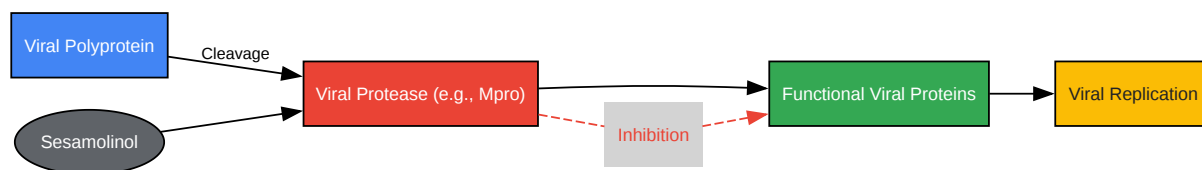
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Caption: Workflow for molecular docking of **sesamolinol** with a viral protease.



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Caption: Workflow for molecular dynamics simulation of the **sesamolinol**-protease complex.



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Caption: Conceptual pathway of viral protease inhibition by **sesamolinal**.

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